6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate
Description
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Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c1-19-7-6-18-17(19)27-10-11-8-14(21)15(9-25-11)26-16(22)12-4-2-3-5-13(12)20(23)24/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQOAEBWJNQIDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 348.39 g/mol. The structure includes:
- Pyran ring : Known for diverse biological activities.
- Imidazole moiety : Enhances reactivity and potential interactions with biological targets.
- Thioether linkage : Contributes to the compound's unique chemical properties.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.39 g/mol |
| Key Functional Groups | Pyran, Imidazole, Thioether |
Enzyme Inhibition
The compound is posited to act as an inhibitor of various enzymes due to its structural components. The imidazole ring is known for its ability to interact with enzyme active sites, potentially leading to inhibition of enzymes involved in metabolic pathways. For example, it may inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which play crucial roles in inflammation .
Cytotoxicity and Anti-cancer Potential
Preliminary investigations into the cytotoxic effects of similar compounds have revealed promising results against various cancer cell lines. For example, derivatives have shown IC50 values indicating effective inhibition of cell proliferation in L1210 and KB cell lines. Although specific data for the compound is limited, the structural similarities suggest potential anti-cancer properties .
Case Studies
- Antimicrobial Study : A study on a related compound demonstrated significant inhibition of Gram-positive bacteria, suggesting that modifications to the imidazole or pyran moieties could enhance antimicrobial efficacy.
- Cytotoxicity Evaluation : Research on pyran derivatives indicated that modifications at the nitrogen position can lead to enhanced cytotoxic effects against cancer cells, reinforcing the need for further exploration of this compound's potential in oncology .
While specific mechanisms for This compound remain under investigation, it is hypothesized that:
- The imidazole group may facilitate interactions with biological targets through hydrogen bonding.
- The pyran structure could be involved in electron transfer processes or serve as a reactive site for nucleophilic attack.
Understanding these interactions is critical for optimizing the pharmacological profile of this compound.
Scientific Research Applications
Structural Characteristics
The molecular formula of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate is C17H13N3O6S, with a molecular weight of approximately 387.37 g/mol. The presence of a thioether linkage enhances its reactivity and potential interactions with biological targets.
Research indicates that this compound exhibits several pharmacological properties, including:
- Antimicrobial Activity : Compounds with similar structural features have shown effectiveness against various bacterial strains. The thioether functionality may enhance this activity by facilitating interactions with microbial enzymes.
- Antioxidant Properties : In vitro assays reveal that this compound can scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes involved in inflammatory processes, such as lipoxygenase and cyclooxygenase, suggesting therapeutic applications for conditions like arthritis or cardiovascular diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds, providing insights into the potential effects of this compound:
Antimicrobial Efficacy
A study on imidazole derivatives indicated that compounds with similar thioether linkages exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
Research demonstrated that pyran-based compounds could effectively inhibit lipid peroxidation, suggesting structural modifications could enhance antioxidant properties.
Enzyme Inhibition
A related compound was identified as a functional antagonist of the apelin receptor, showcasing the potential for targeting specific pathways in cardiovascular disease.
Q & A
Basic: What are the standard synthetic routes for 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, esterification, and click chemistry. For example:
- Step 1 : Preparation of the pyran-4-one core via cyclization of diketones or β-keto esters under acidic conditions.
- Step 2 : Thioether linkage formation between the pyran moiety and 1-methyl-1H-imidazole-2-thiol using a base like NaH or K₂CO₃ in anhydrous DMF .
- Step 3 : Esterification with 2-nitrobenzoyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) .
- Purification : Column chromatography (SiO₂, 20% EtOAc/Hexane) is commonly employed to isolate the final product .
Basic: What analytical methods are used to confirm the structural identity of this compound?
A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., imidazole protons at δ 7.2–7.8 ppm, pyran carbonyl at ~δ 170 ppm) and carbon assignments .
- FTIR : Confirmation of ester C=O (~1720 cm⁻¹) and nitro group stretches (~1520 cm⁻¹) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 432.08) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Key parameters for optimization include:
- Catalyst Selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, using CuSO₄·5H₂O and sodium ascorbate in t-BuOH/H₂O (1:3) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether formation .
- Temperature Control : Maintaining room temperature during click chemistry prevents side reactions .
- Reaction Monitoring : TLC or inline IR spectroscopy to track intermediate formation and minimize over-reaction .
Advanced: How can structure-activity relationships (SAR) be studied for this compound?
SAR studies involve:
- Derivatization : Synthesizing analogs with modifications to the imidazole, pyran, or nitrobenzoate moieties. For example, replacing the 2-nitrobenzoate with other esters to assess bioactivity .
- Biological Assays : Testing antimicrobial, anticancer, or enzyme inhibitory activity (e.g., xanthine oxidase inhibition assays ).
- Computational Modeling : Docking studies (AutoDock, Schrödinger Suite) to predict binding affinities to target proteins .
Advanced: How should researchers address contradictions in spectral data during structural validation?
- Cross-Validation : Compare experimental NMR/IR data with literature values for related compounds (e.g., pyran-4-one derivatives ).
- Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves ambiguities in bond lengths/angles .
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify ambiguous NMR signals in complex heterocycles .
Advanced: What computational approaches are used to model the compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., GROMACS, AMBER) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites (e.g., nitro group’s electron-withdrawing effects) .
- Pharmacophore Modeling : Identify critical functional groups (e.g., imidazole’s hydrogen-bonding capacity) using MOE or Phase .
Advanced: How can researchers mitigate challenges in purifying this compound?
- Multi-Step Chromatography : Combine size-exclusion (Sephadex LH-20) and reverse-phase HPLC for polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to enhance crystal lattice formation .
- Chelation Strategies : Add EDTA to metal-contaminated samples, especially after CuAAC reactions .
Advanced: What strategies validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
